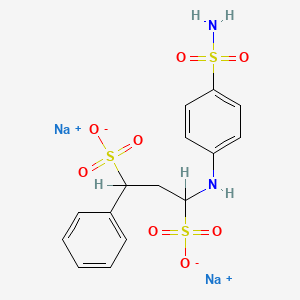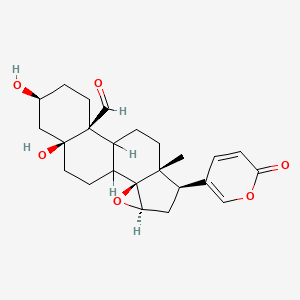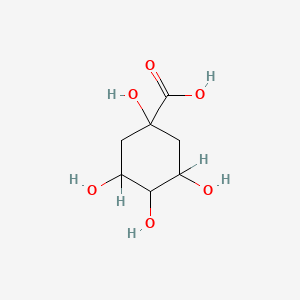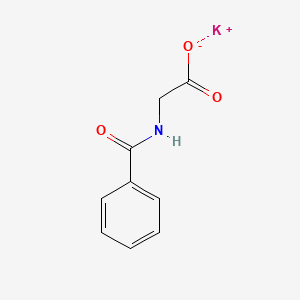
Noprylsulfamide
Overview
Description
Noprylsulfamide is a chemical compound with the molecular formula C15H16N2Na2O8S3 . It is also known by other names such as Solucin, Sulphasolucin .
Physical And Chemical Properties Analysis
This compound is a crystalline substance . One gram of it dissolves in 5 ml of water . It has a neutral reaction and breaks down in the body with the liberation of free sulfanilamide .Scientific Research Applications
Biomedical Advances and Drug Development
Noprylsulfamide, through its role in diazeniumdiolate research, has contributed to significant biomedical advances. Diazeniumdiolates, as discussed by Keefer (2011), have been foundational in developing new therapeutic approaches, particularly in the realm of nitric oxide's (NO) chemical biology. These advances include understanding NO's physicochemical properties and its applications in various treatments (Keefer, 2011).
Photodynamic Therapy in Cancer Treatment
The research by Saboktakin et al. (2011) demonstrates the use of biodegradable polymeric nanoparticles, including components like this compound, in photodynamic therapy for cancer treatment. These nanoparticles exhibit high loading capacity and stability, making them suitable carriers for such therapy (Saboktakin et al., 2011).
Chemical Biology and Medicinal Chemistry
Jones (2018) highlights the utility of aryl fluorosulfates, which includes compounds like this compound, in chemical biology and medicinal chemistry. These compounds engage in functional protein sites, enabling techniques for drug discovery and biomedical research (Jones, 2018).
Nitric Oxide Donor Drug Development
Miller and Megson (2007) discuss the importance of nitric oxide donor drugs in treating a wide range of ailments. This compound's role in such drug development is significant due to its involvement in the chemical reactions that produce NO, a key signaling molecule in various physiological processes (Miller & Megson, 2007).
Nonradical Oxidation Processes in Wastewater Purification
Ren et al. (2021) explore the electron-transfer regimes in persulfate-based nonradical oxidation processes (PS-NOPs) for wastewater purification. Here, this compound could play a role in catalyzing the activation of persulfates, leading to the efficient removal of contaminants in water. This showcases its potential in environmental applications, particularly in remediation technology and green chemistry (Ren et al., 2021).
Healthcare and Clinical Applications
Steudel, Hurford, and Zapol (1999) discuss the therapeutic use of inhaled nitric oxide (NO), for which this compound-related research plays a critical role. The study highlights its use in improving oxygenation and reducing pulmonary arterial hypertension, which can be crucial in treating various respiratory conditions (Steudel, Hurford, & Zapol, 1999).
properties
IUPAC Name |
disodium;1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S3.2Na/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11;;/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLKLHBCKRBXLJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2Na2O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024139 | |
| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-97-6 | |
| Record name | Noprylsulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOPRYLSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0J145T93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(2-Bromo-4-methylphenyl)carbamothioyl]-2-furamide](/img/structure/B3343771.png)












